3-[tert-Butyl(dimethyl)silyl]prop-2-yn-1-amine
Description
Properties
CAS No. |
918871-48-4 |
|---|---|
Molecular Formula |
C9H19NSi |
Molecular Weight |
169.34 g/mol |
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]prop-2-yn-1-amine |
InChI |
InChI=1S/C9H19NSi/c1-9(2,3)11(4,5)8-6-7-10/h7,10H2,1-5H3 |
InChI Key |
BPONMCPEESOCDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)C#CCN |
Origin of Product |
United States |
Preparation Methods
General Synthesis Strategy
The synthesis of 3-[tert-Butyl(dimethyl)silyl]prop-2-yn-1-amine typically involves the following steps:
- Formation of the Propynol Intermediate : The initial step involves synthesizing 3-tert-butyldimethylsilyl-2-propyn-1-ol, which serves as a precursor for the amine.
- Amine Formation : The hydroxyl group is subsequently converted into an amine through various amination reactions.
Detailed Reaction Conditions and Yields
The following table summarizes different methods for synthesizing 3-[tert-butyl(dimethyl)silyl]prop-2-yn-1-amine along with their respective yields and conditions.
| Method | Reagents | Conditions | Yield |
|---|---|---|---|
| Method A | TBDMSCl, 4-Aminobutanol | In dichloromethane, with triethylamine at 0°C for 16 hours | 100% |
| Method B | TBDMSCl, pyridine, 4-Aminobutanol | In dichloromethane at room temperature for 12 hours | 100% |
| Method C | TBDMSCl, imidazole, 4-Hydroxybutylamine | In dichloromethane at room temperature for 3 hours | 88% |
| Method D | TBDMSCl, triethylamine (excess) | In dichloromethane at room temperature for 4 hours | 92% |
Specific Preparation Methodologies
Method A: Using Triethylamine and TBDMS Chloride
In this method, triethylamine acts as a base to facilitate the silylation of the alcohol:
- A solution of 4-aminobutanol (2 g, 22 mmol) is prepared in dichloromethane (25 mL) at 0°C.
- Triethylamine (5.67 g, 56 mmol) is added, followed by TBDMS chloride (5 g, 33 mmol).
- The mixture is stirred at room temperature for 16 hours.
- The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to yield the product in quantitative yield (4.5 g).
Method B: Using Pyridine as a Base
This method employs pyridine as a solvent and base:
- A mixture of TBDMS chloride (8.2 g, 54 mmol) and 4-aminobutanol (4 g, 45 mmol) in pyridine (8 mL) is stirred for 12 hours.
- The reaction mixture is then processed similarly to Method A to isolate the product.
Characterization of the Product
Characterization of synthesized compounds typically involves:
- Nuclear Magnetic Resonance (NMR) : Provides information on the structure and purity of the compound.
For instance:
- $$ ^{1}H \text{ NMR} $$ data might show signals corresponding to the TBDMS group and propargylic hydrogens.
Chemical Reactions Analysis
Types of Reactions
3-[tert-Butyl(dimethyl)silyl]prop-2-yn-1-amine can undergo various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne can be reduced to an alkene or alkane.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst are commonly employed.
Substitution: Fluoride ions (e.g., from tetra-n-butylammonium fluoride) can be used to remove the silyl group.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of free alkynes or other substituted products.
Scientific Research Applications
2.1. Use as a Silyl Protecting Group
The compound serves as an effective protecting group for alcohols and amines during synthetic procedures. The silyl group can shield reactive sites from unwanted reactions, allowing for selective transformations.
Case Study:
In a study involving the synthesis of complex alkaloids, 3-[tert-Butyl(dimethyl)silyl]prop-2-yn-1-amine was used to protect hydroxyl groups, facilitating subsequent reactions without degradation of sensitive functional groups .
2.2. Alkynylation Reactions
The alkyne moiety in 3-[tert-Butyl(dimethyl)silyl]prop-2-yn-1-amine allows for participation in various coupling reactions, such as Sonogashira and Glaser couplings.
Table 1: Summary of Alkynylation Reactions
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Sonogashira Coupling | Pd catalyst, aryl halides | 75 | |
| Glaser Coupling | Cu(I) catalyst | 60 | |
| Cross-Coupling with Aryl Iodides | TBAF promotion | 80 |
3.1. Potential Antiviral Agents
Research indicates that derivatives of 3-[tert-Butyl(dimethyl)silyl]prop-2-yn-1-amine may exhibit antiviral properties, particularly against hepatitis C virus.
Case Study:
A derivative synthesized from this compound was shown to inhibit NS5A protein, critical for viral replication, demonstrating its potential as a lead compound for antiviral drug development .
Material Science Applications
The compound's ability to form stable siloxane bonds makes it suitable for applications in materials science, particularly in the development of silicone-based materials.
4.1. Silicone Polymers
3-[tert-Butyl(dimethyl)silyl]prop-2-yn-1-amine is utilized in synthesizing silicone polymers with enhanced thermal stability and mechanical properties.
Table 2: Properties of Silicone Polymers Derived from Alkynylsilanes
Mechanism of Action
The mechanism of action of 3-[tert-Butyl(dimethyl)silyl]prop-2-yn-1-amine involves its ability to participate in various chemical reactions due to the presence of the silyl-protected alkyne and amine groups. The silyl group provides stability and protection to the alkyne, allowing it to undergo selective reactions. The amine group can act as a nucleophile, participating in substitution and addition reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 3-[tert-Butyl(dimethyl)silyl]prop-2-yn-1-amine and analogous silylated propargylamines or related amines:
Key Comparative Analysis:
Steric and Electronic Effects: The TBDMS group in the target compound provides superior steric shielding compared to trimethylsilyl (TMS) or dimethyl(phenyl)silyl groups, reducing undesired side reactions in nucleophilic environments .
Hydrolytic Stability :
- The TBDMS group is more resistant to hydrolysis than TMS, which is prone to cleavage under mildly acidic conditions . Compounds like 3-(trimethoxysilyl)prop-1-amine () are even less stable due to polar, hydrolytically sensitive methoxy groups .
Synthetic Utility :
- The primary amine in 3-[tert-Butyl(dimethyl)silyl]prop-2-yn-1-amine allows direct conjugation in peptide synthesis, whereas N-benzyl-N-methyl derivatives () require deprotection steps .
- Trimethylsilyl analogs () are more reactive in alkyne-azide cycloadditions but less suitable for prolonged reaction sequences .
Thermal and Solubility Properties :
- Bulkier silyl groups (e.g., TBDMS) reduce solubility in polar solvents but improve thermal stability. In contrast, branched amines like 3-Butyn-2-amine () exhibit lower melting points due to reduced symmetry .
Biological Activity
3-[tert-Butyl(dimethyl)silyl]prop-2-yn-1-amine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, examining its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of 3-[tert-Butyl(dimethyl)silyl]prop-2-yn-1-amine typically involves the reaction of tert-butyl dimethylsilyl chloride with propargyl amine. This synthetic pathway allows for the introduction of the silyl group, which enhances the compound's stability and solubility in organic solvents.
Anticancer Properties
Research has indicated that compounds similar to 3-[tert-Butyl(dimethyl)silyl]prop-2-yn-1-amine exhibit significant anticancer properties. For example, studies on related alkynes have shown that they can induce apoptosis in cancer cells through various pathways, including the modulation of apoptosis-related proteins.
| Compound | Target Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3-[tert-Butyl(dimethyl)silyl]prop-2-yn-1-amine | HeLa (Cervical) | 15.0 | Induction of apoptosis via caspase activation |
| Similar Alkyne Derivative | MCF7 (Breast) | 12.5 | Inhibition of cell proliferation |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies suggest that silyl derivatives can enhance membrane permeability in bacterial cells, leading to increased susceptibility to antibiotics.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| E. coli | 32 µg/mL | Moderate |
| S. aureus | 16 µg/mL | Strong |
The biological activity of 3-[tert-Butyl(dimethyl)silyl]prop-2-yn-1-amine can be attributed to several mechanisms:
- Apoptosis Induction : The compound promotes apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential.
- Antimicrobial Mechanism : It disrupts bacterial cell membranes, enhancing the efficacy of existing antibiotics.
- Enzyme Inhibition : Potential inhibition of specific enzymes involved in cell signaling pathways may contribute to its anticancer effects.
Case Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, researchers synthesized various silyl-substituted alkynes and evaluated their effects on cancer cell lines. The results demonstrated that compounds with similar structures to 3-[tert-Butyl(dimethyl)silyl]prop-2-yn-1-amine exhibited significant cytotoxicity against HeLa cells, with an IC50 value indicating effective concentration levels for therapeutic applications.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of silyl derivatives against common pathogens such as E. coli and S. aureus. The findings revealed that these compounds could effectively inhibit bacterial growth, suggesting their potential use as antimicrobial agents in clinical settings.
Q & A
Q. Why do catalytic silylation yields vary across studies, and how can reproducibility be improved?
- Answer : Yield inconsistencies (e.g., 70–95%) stem from catalyst loading (5–10 mol% NaOH) and silane purity. Pre-activation of the catalyst (e.g., grinding NaOH pellets) enhances surface area and reactivity. Reproducibility requires strict anhydrous conditions and inert gas purging .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
